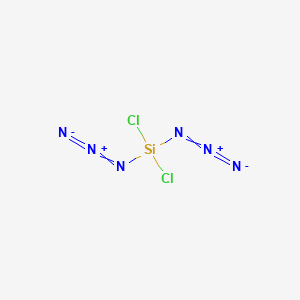
Diazido(dichloro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazido(dichloro)silane is an organosilicon compound characterized by the presence of two azido groups and two chlorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diazido(dichloro)silane can be synthesized through the reaction of dichlorosilane with sodium azide. The reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether, under anhydrous conditions to prevent hydrolysis of the silane. The reaction is exothermic and must be carefully controlled to avoid decomposition of the azide groups.
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions, including temperature and solvent purity, to ensure the safety and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products:
Substitution: Formation of alkoxy- or amino-substituted silanes.
Reduction: Formation of diazido(diamino)silane.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Diazido(dichloro)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Acts as a reagent for introducing azido groups into organic molecules, which can be further transformed into various functional groups.
Biology and Medicine: Potential use in the development of bioactive compounds and drug delivery systems due to the reactivity of the azido groups.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mécanisme D'action
The reactivity of diazido(dichloro)silane is primarily due to the presence of the azido groups and the silicon-chlorine bonds. The azido groups can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The silicon-chlorine bonds can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These reactions are facilitated by the electrophilic nature of the silicon center and the nucleophilicity of the azido groups.
Comparaison Avec Des Composés Similaires
Dichlorodimethylsilane: Contains two chlorine atoms and two methyl groups attached to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group attached to silicon.
Chlorotrimethylsilane: Contains one chlorine atom and three methyl groups attached to silicon.
Uniqueness of Diazido(dichloro)silane: this compound is unique due to the presence of azido groups, which impart high reactivity and the potential for further functionalization. This makes it distinct from other chlorosilanes, which typically do not contain azido groups and therefore have different reactivity profiles and applications.
Propriétés
Numéro CAS |
67880-19-7 |
|---|---|
Formule moléculaire |
Cl2N6Si |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
diazido(dichloro)silane |
InChI |
InChI=1S/Cl2N6Si/c1-9(2,7-5-3)8-6-4 |
Clé InChI |
QDDNUCYMNPKKGC-UHFFFAOYSA-N |
SMILES canonique |
[N-]=[N+]=N[Si](N=[N+]=[N-])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


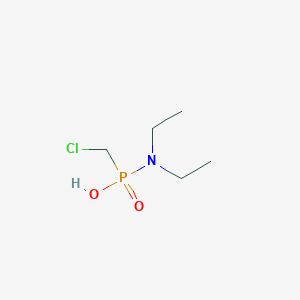
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
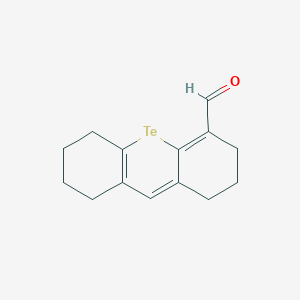
silane](/img/structure/B14478089.png)
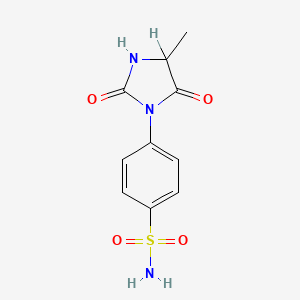
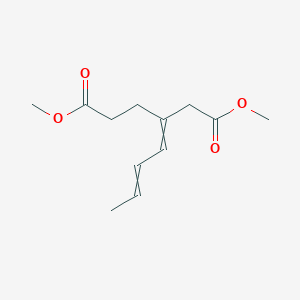

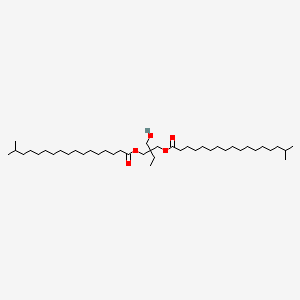
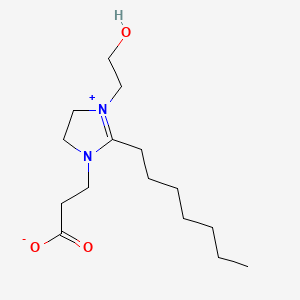
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
